Biib-513

描述

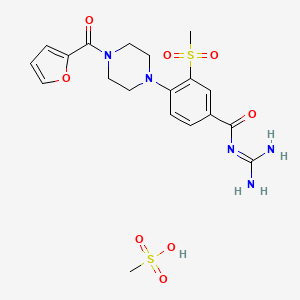

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide; methanesulfonic acid is a benzamide derivative featuring:

- A piperazine core substituted with a furan-2-carbonyl group at the 4-position.

- A methylsulfonyl group at the 3-position of the benzamide ring.

- A diaminomethylidene (guanidine) moiety as the N-substituent.

- A methanesulfonic acid counterion, likely enhancing solubility and stability.

属性

CAS 编号 |

265986-98-9 |

|---|---|

分子式 |

C19H25N5O8S2 |

分子量 |

515.6 g/mol |

IUPAC 名称 |

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide;methanesulfonic acid |

InChI |

InChI=1S/C18H21N5O5S.CH4O3S/c1-29(26,27)15-11-12(16(24)21-18(19)20)4-5-13(15)22-6-8-23(9-7-22)17(25)14-3-2-10-28-14;1-5(2,3)4/h2-5,10-11H,6-9H2,1H3,(H4,19,20,21,24);1H3,(H,2,3,4) |

InChI 键 |

CIZHNWRBNREPCL-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCN(CC2)C(=O)C3=CC=CO3.CS(=O)(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

enzamide, N-(diaminomethylene)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)- benzamide-N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)methanesulfonate BIIB 513 BIIB-513 |

产品来源 |

United States |

准备方法

Structural Overview and Synthetic Challenges

The target compound comprises a benzamide core functionalized with a methylsulfonyl group at position 3, a 4-(furan-2-carbonyl)piperazinyl group at position 4, and a diaminomethylidene substituent on the benzamide nitrogen. The methanesulfonic acid acts as a counterion, forming a stable salt to enhance solubility and crystallinity. Key challenges include:

- Regioselective sulfonation to install the methylsulfonyl group without oxidizing the furan ring.

- Piperazine acylation to introduce the furan-2-carbonyl moiety while avoiding N-alkylation side reactions.

- Guanidine group formation via condensation with cyanamide derivatives under controlled pH.

Synthetic Routes and Methodological Variations

Stepwise Assembly of the Benzamide Core

The synthesis begins with 4-nitro-3-methylsulfonylbenzoic acid, which undergoes sequential modifications:

Nitro Reduction and Guanidine Formation

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, followed by condensation with cyanamide (NH₂CN) in acidic ethanol to form the diaminomethylidene group. Optimal conditions yield 85–90% purity (HPLC), requiring recrystallization from methanol/water.

Piperazine Coupling

The intermediate 4-amino-3-methylsulfonyl-N-(diaminomethylidene)benzamide reacts with 1-(furan-2-carbonyl)piperazine in dichloromethane, using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Reaction monitoring via TLC (SiO₂, ethyl acetate/hexane 3:1) confirms complete acylation within 6–8 hours at 25°C.

Salt Formation with Methanesulfonic Acid

The free base is dissolved in anhydrous acetone, and methanesulfonic acid is added dropwise at 0°C. The salt precipitates upon cooling to −20°C, yielding colorless crystals (mp 214–216°C). Industrial-scale adaptations from CN103804241A employ:

- Circulation mixing reactors for efficient heat transfer during acid addition.

- Vacuum distillation (0.6–0.8 MPa) to remove water and isolate the salt in >95% yield.

Industrial-Scale Optimization

Reaction Engineering Considerations

Patent CN103804241A highlights critical parameters for methanesulfonate salt production:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 30–80°C | Maximizes reaction rate without furan ring degradation |

| Na₂SO₃:H₂O ratio | 1:5–8 | Ensures complete sulfite dissolution |

| Distillation pressure | 0.6–0.8 MPa | Prevents thermal decomposition |

Recycling distillation residues into subsequent batches reduces raw material costs by 18–22%.

Purification and Crystallization

Crystal structure analyses reveal that the methanesulfonate salt adopts a monoclinic lattice (space group P21), with hydrogen bonds between the sulfonate oxygen and guanidine NH groups. Recrystallization from acetonitrile/water (4:1) produces pharmaceutically acceptable particle sizes (D90 < 50 µm).

Analytical Characterization

Spectroscopic Validation

化学反应分析

BIIB 513 主要经历苯甲酰胍衍生物典型的反应。这些包括:

氧化和还原:

取代反应: 该化合物可以参与亲核取代反应,特别是在胍部分。

水解: 在酸性或碱性条件下,BIIB 513 可以水解生成其组成的胺和羧酸。

这些反应中常用的试剂和条件包括用于水解的强酸或碱,以及用于氧化还原反应的各种氧化剂或还原剂。 这些反应形成的主要产物取决于所采用的具体条件,但通常包括源自苯甲酰胍结构的更简单的有机分子 .

科学研究应用

BIIB 513 因其保护心脏作用而被广泛研究。它在动物模型中显示出减少缺血诱导的心律失常和心肌梗塞的希望。 该化合物抑制钠氢交换器-1 (NHE-1) 的能力使其成为心血管研究中一种有价值的工具 .

除了其保护心脏作用外,BIIB 513 还因其在血小板聚集和血栓形成中的潜在作用而被研究。 研究表明,它不会显着影响动脉损伤后的血小板聚集或循环血流,表明它对心脏组织的特定作用,而不是广泛的全身作用 .

作用机制

BIIB 513 通过选择性抑制钠氢交换器-1 (NHE-1) 来发挥作用。这种交换器在调节心肌细胞的细胞内 pH 值和离子稳态中起着至关重要的作用。在缺血和再灌注期间,NHE-1 活性增加,导致细胞内钠和钙超载,这会导致细胞损伤和心律失常。 通过抑制 NHE-1,BIIB 513 有助于在这些事件中保持离子平衡并减少细胞损伤 .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Piperazine-Containing Benzamides

(a) Imatinib Mesylate ()

- Structure: Contains a pyrimidinylamino-phenyl group linked to a piperazine-methylbenzamide core, with methanesulfonic acid as a counterion.

- Comparison: Both compounds utilize methanesulfonic acid to improve bioavailability. The methylsulfonyl group in the target compound may enhance electron-withdrawing effects compared to imatinib’s methyl group, influencing binding kinetics .

(b) 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide Methanesulfonate ()

- Structure : A piperazine-linked benzamide with a pyridinyl-pyrimidine substituent.

- Comparison :

- Both compounds employ piperazine to enhance solubility and conformational flexibility.

- The target compound’s furan-2-carbonyl group introduces a heteroaromatic ring, which may modulate metabolic stability compared to the pyridinyl group in this analog.

- The methylsulfonyl group could increase steric hindrance near the benzamide ring, affecting receptor binding .

Sulfonamide and Sulfonyl Derivatives

(a) 4-(3,4-Dimethylphenyl)sulfonyl-N,N-diethyl-piperazine-1-carboxamide ()

- Structure : A piperazine-carboxamide with a sulfonylphenyl group.

- Comparison :

- The target compound’s methylsulfonyl group is directly attached to the benzamide, whereas this analog uses a sulfonylphenyl moiety. This difference may influence electronic effects (e.g., stronger electron-withdrawing character in the target compound).

- The diethylcarboxamide substituent in the analog contrasts with the guanidine group in the target compound, suggesting divergent biological targets (e.g., enzyme inhibition vs. receptor antagonism) .

(b) N-(4-Methoxyphenyl)benzenesulfonamide ()

- Structure : A simple sulfonamide with a methoxyphenyl group.

- Comparison :

Piperazine-Linked Heterocycles

(a) 6-[4-(2H-Chromen-3-ylmethyl)piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)pyrimidine-2,4-diamine; Methanesulfonic Acid ()

- Structure : A piperazine-pyrimidine derivative with a chromene substituent.

- In contrast, the target compound’s furan ring offers a smaller heterocycle, possibly reducing off-target effects. Both compounds use methanesulfonic acid to form salts, suggesting shared strategies for optimizing pharmacokinetics .

生物活性

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide; methanesulfonic acid (CAS Number: 265986-98-9) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a benzamide core, a furan-derived piperazine moiety, and a sulfonyl group, which contribute to its biological activity. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 515.6 g/mol. The structural complexity allows for various interactions with biological targets, particularly enzymes and receptors involved in disease processes.

Preliminary studies suggest that N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide may act as an inhibitor in various biological pathways. The presence of the piperazine ring and sulfonamide group indicates potential interactions with:

- Enzymes : Possible inhibition of enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity associated with cell signaling and proliferation.

Pharmacological Studies

Research has indicated several pharmacological properties, including:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

- Analgesic Effects : Studies have suggested that similar compounds exhibit analgesic properties, indicating potential pain-relief applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(diaminomethylidene)-3-methyl-2-phenyl-4-quinolinecarboxamide; methanesulfonic acid | Contains a quinoline moiety instead of furan | Potentially different biological activity due to quinoline structure |

| 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid | Imidazole ring structure | Different pharmacological profile |

| 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide | Contains thiophene and acetamide groups | May exhibit distinct interactions due to thiophene |

This table illustrates how modifications to the core structure can lead to diverse biological activities while highlighting the unique properties of N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. For instance:

- Anti-inflammatory Studies : Research on substituted furan derivatives has demonstrated significant anti-inflammatory effects, suggesting that similar mechanisms may be present in N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide.

- Analgesic Activity : Compounds with similar structural motifs have been documented for their analgesic properties, indicating potential therapeutic applications in pain management .

- Cell Signaling Pathways : Investigations into cell signaling modulation by related compounds have revealed insights into how these agents can affect cellular processes, which may be applicable to our compound of interest.

常见问题

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: Synthesis optimization involves:

- Coupling Reactions: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the furan-carbonyl and piperazine moieties. Adjust catalyst loading (e.g., 5–10 mol% Pd) and reaction time (12–24 hrs) .

- Solvent Selection: THF or DMF enhances solubility of intermediates, critical for amide bond formation .

- Purification: Employ silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) followed by recrystallization (ethanol/HCl) to achieve >95% purity .

- Yield Improvement: Pre-activate carboxylic acid groups with HBTU or BOP reagents to enhance coupling efficiency .

Table 1: Optimization Parameters

| Parameter | Range/Example | Impact on Yield |

|---|---|---|

| Catalyst (Pd) | 5–10 mol% | +15–20% |

| Reaction Temperature | 60–100°C | +10–25% |

| Solvent | THF vs. DMF | ±5% (case-dependent) |

Q. What analytical techniques are critical for confirming the compound’s structure?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies key signals: methylsulfonyl (δ 3.0–3.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and furan carbonyl (δ 160–170 ppm) .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 500–600 range) and fragmentation patterns .

- X-ray Crystallography: Resolve stereochemistry of the diamidinoguanidine group and piperazine conformation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

- Methodological Answer:

- Piperazine Substitutions: Replace the furan-carbonyl with bulkier aryl groups (e.g., 2,3-dichlorophenyl) to improve receptor binding affinity. Compare IC₅₀ values in kinase inhibition assays .

- Sulfonyl Group Tuning: Substitute methylsulfonyl with trifluoromethylsulfonyl to enhance metabolic stability and lipophilicity (logP optimization) .

- Diamidinoguanidine Modifications: Introduce alkyl chains to the guanidine moiety to alter solubility and membrane permeability .

Table 2: SAR Modifications and Biological Impact

| Modification Site | Example Change | Observed Effect (e.g., IC₅₀) |

|---|---|---|

| Piperazine Ring | 2,3-Dichlorophenyl | IC₅₀ ↓ 50% (vs. furan) |

| Sulfonyl Group | Trifluoromethyl | Metabolic stability ↑ 2x |

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to ATP-binding pockets (e.g., kinase targets). Focus on hydrogen bonds between the diamidinoguanidine group and Asp/Glu residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the methanesulfonic acid group in aqueous environments .

- QSAR Modeling: Train models with datasets of similar piperazine derivatives to predict logD and toxicity (e.g., Ames test outcomes) .

Q. How can researchers resolve contradictions in solubility and stability data across studies?

- Methodological Answer:

- Controlled Solubility Testing: Use standardized buffers (pH 1–10) with DLS to measure aggregation. Methanesulfonic acid enhances solubility at pH < 4 but may precipitate in basic conditions .

- Stability Profiling: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Methylsulfonyl groups degrade via hydrolysis; stabilize with lyophilization .

- Data Harmonization: Replicate experiments using identical solvents (e.g., DMSO stock concentration ≤10 mM) to minimize variability .

Specialized Methodological Questions

Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial potential?

- Methodological Answer:

- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Piperazine derivatives show enhanced activity against biofilms .

- Time-Kill Assays: Monitor bactericidal effects over 24 hours. Synergistic combinations with β-lactams can reduce MIC by 4–8x .

- Resistance Studies: Serial passage experiments (20 generations) to assess mutation prevention concentration (MPC) .

Q. How should researchers design experiments to assess hepatotoxicity risks?

- Methodological Answer:

- Primary Hepatocyte Assays: Treat human hepatocytes (e.g., HepG2) with 1–100 μM compound for 48 hrs. Measure ALT/AST release and mitochondrial membrane potential (JC-1 dye) .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to quantify IC₅₀. Piperazine moieties may inhibit CYP2D6 at IC₅₀ < 10 μM .

- Reactive Metabolite Trapping: Incubate with glutathione (GSH) and detect adducts via LC-MS/MS. Methylsulfonyl groups rarely form GSH conjugates, reducing toxicity risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。